[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458486
InChI: InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
SMILES: C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13458486

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
Standard InChI Key GTPOMGCPALDCQA-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.4 g/mol . Its IUPAC name, 2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid, reflects the piperidine backbone substituted at the 3-position with a benzyloxycarbonyl (Cbz)-protected ethylamine group and an acetic acid moiety at the 1-position .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
IUPAC Name2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
SMILESCCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Stereochemical Considerations

The stereochemistry at the piperidine 3-position significantly influences biological activity. For example, the (R)-enantiomer of a related compound, [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, demonstrated enhanced receptor binding affinity compared to its (S)-counterpart. This underscores the importance of chiral resolution in optimizing pharmacological profiles.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization: Introduction of the cyclopropylamine group via nucleophilic substitution or reductive amination.

  • Cbz Protection: Benzyl chloroformate is used to protect the amine, enhancing stability during subsequent reactions.

  • Acetic Acid Coupling: Alkylation with bromoacetic acid under basic conditions (e.g., K₂CO₃/DMF) yields the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Cyclopropane FormationCyclopropylamine, Pd/C, H₂60–75%
Cbz ProtectionBenzyl chloroformate, Et₃N85–90%
Acetic Acid AdditionBromoacetic acid, K₂CO₃, DMF70–80%

Key Reactions

  • Deprotection: The Cbz group is removable via hydrogenolysis (H₂/Pd(OH)₂), yielding a free amine for further derivatization.

  • Piperidine Alkylation: The nitrogen atom undergoes alkylation to introduce polar groups, improving solubility.

CompoundTargetIC₅₀Source
LEI-401NAPE-PLD72 nM
CINPA1CAR Inverse Agonist3.6 μM
This Compoundβ-catenin/BCL9In silico prediction: <1 μM

Antimicrobial Properties

While direct evidence is limited, piperidine analogs with Cbz-protected amines have shown efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL). The acetic acid moiety may enhance membrane permeability, facilitating target engagement.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents

  • Cbz Group: Replacement with smaller protecting groups (e.g., acetyl) reduced metabolic stability .

  • Cyclopropylamine: Enhanced rigidity improved binding affinity to G-protein-coupled receptors (GPCRs).

  • Acetic Acid Side Chain: Alkylation (e.g., ethyl ester prodrugs) increased oral bioavailability in rodent models.

Table 4: SAR of Piperidine Derivatives

ModificationEffect on ActivitySource
Cbz → Acetyl↓ Metabolic stability
Cyclopropyl → Cyclohexyl↓ Binding affinity
Acetic acid → Ethyl ester↑ Oral bioavailability

Therapeutic Applications and Future Directions

Metabolic Disorders

Piperidine derivatives are explored as DPP-IV inhibitors for type 2 diabetes. Patent US10202383B2 highlights xanthine-piperidine hybrids that enhance insulin secretion via GLP-1 modulation .

Oncology

The compound’s potential to disrupt β-catenin/BCL9 PPI aligns with strategies to inhibit Wnt-driven cancers . Preclinical studies are needed to validate efficacy in in vivo models.

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